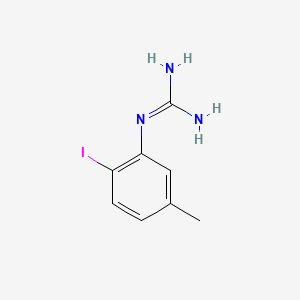
1-(2-Iodo-5-methylphenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Iodo-5-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications. This compound, in particular, features an iodine atom and a methyl group attached to a phenyl ring, which is further connected to a guanidine group.
準備方法
The synthesis of 1-(2-Iodo-5-methylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-iodo-5-methylphenylamine with a guanylating agent such as S-methylisothiourea. The reaction typically occurs under mild conditions and can be facilitated by the presence of a base. Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to produce N-phthaloylguanidines, which can then be converted to the desired guanidine compound .
化学反応の分析
1-(2-Iodo-5-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
1-(2-Iodo-5-methylphenyl)guanidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organocatalysis.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: Guanidine derivatives are known for their pharmacological properties, and this compound may be explored for potential therapeutic applications.
作用機序
The mechanism of action of 1-(2-Iodo-5-methylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic and can form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
1-(2-Iodo-5-methylphenyl)guanidine can be compared with other guanidine derivatives such as:
1-(2-Chloro-5-methylphenyl)guanidine: Similar structure but with a chlorine atom instead of iodine.
1-(2-Bromo-5-methylphenyl)guanidine: Contains a bromine atom instead of iodine.
1-(2-Iodo-4-methylphenyl)guanidine: The position of the methyl group is different.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions compared to other halogenated derivatives .
特性
分子式 |
C8H10IN3 |
|---|---|
分子量 |
275.09 g/mol |
IUPAC名 |
2-(2-iodo-5-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10IN3/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChIキー |
ISVZUMNOJTUWIG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)I)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13677151.png)
![2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B13677157.png)
![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13677162.png)
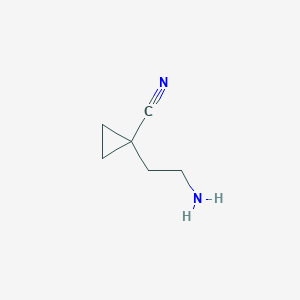

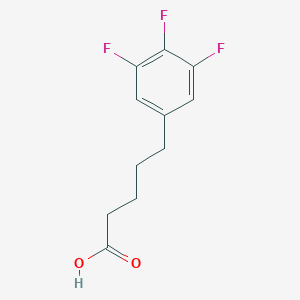
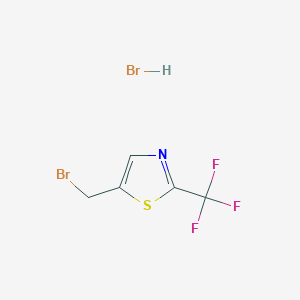
![5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13677187.png)
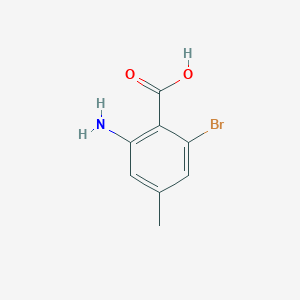
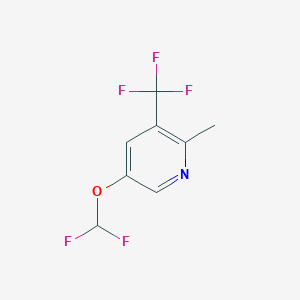


![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13677213.png)
![9-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13677215.png)
